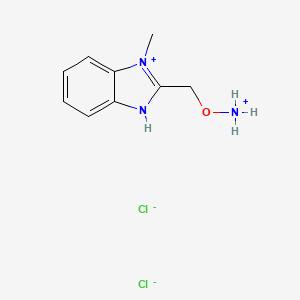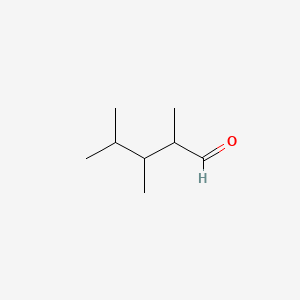
N',3,3-trimethylmorpholine-4-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,3,3-trimethylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboximidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,3-trimethylmorpholine-4-carboximidamide typically involves the reaction of morpholine with trimethylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N’,3,3-trimethylmorpholine-4-carboximidamide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
N’,3,3-trimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of N’,3,3-trimethylmorpholine-4-carboxamide.
Reduction: Formation of N’,3,3-trimethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N’,3,3-trimethylmorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’,3,3-trimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylmorpholine-4-carboximidamide
- 3,3-dimethylmorpholine-4-carboximidamide
- N’,3,3-trimethylmorpholine-4-carboxamide
Uniqueness
N’,3,3-trimethylmorpholine-4-carboximidamide is unique due to the presence of three methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or in the synthesis of sterically hindered molecules.
Eigenschaften
Molekularformel |
C8H17N3O |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N',3,3-trimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-8(2)6-12-5-4-11(8)7(9)10-3/h4-6H2,1-3H3,(H2,9,10) |
InChI-Schlüssel |
PSNQCUVIRMUTHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCN1C(=NC)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)







